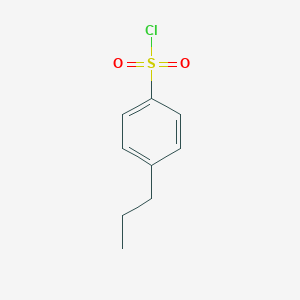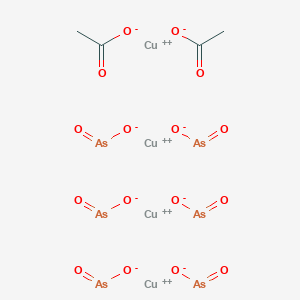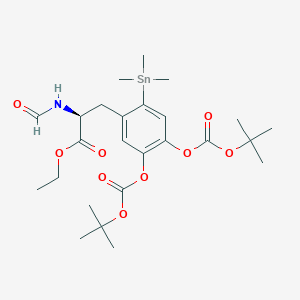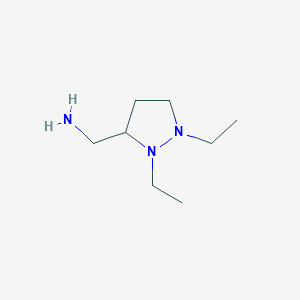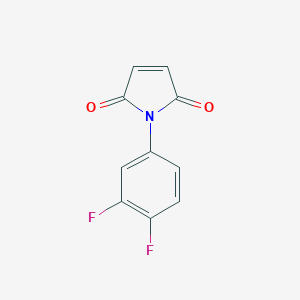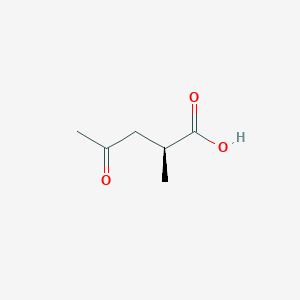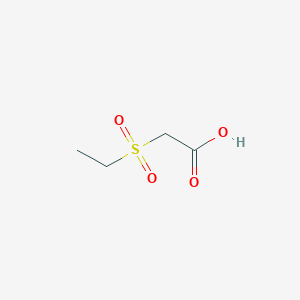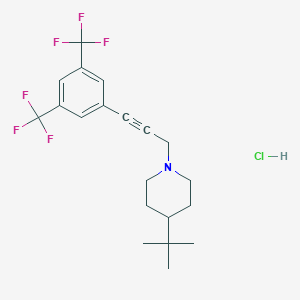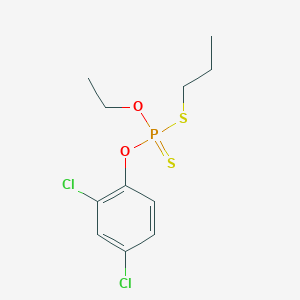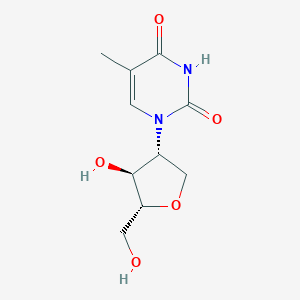
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol (ATA) is a naturally occurring compound that has gained attention in scientific research due to its potential therapeutic properties. ATA is a derivative of thymidine, a nucleoside that is essential for DNA replication and repair. ATA has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is not fully understood. However, it has been proposed that 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol may interfere with the DNA synthesis and repair pathways in cancer cells, leading to cell death. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been shown to activate the caspase cascade, a series of proteases that play a key role in apoptosis.
Efectos Bioquímicos Y Fisiológicos
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been found to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is that it is relatively easy to synthesize, making it readily available for laboratory studies. However, one limitation is that 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is not very stable and can degrade over time, which may affect its activity.
Direcciones Futuras
There are several potential future directions for research on 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol. One area of interest is the development of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol-based therapies for cancer. Further studies are needed to determine the optimal dosing and delivery methods for 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol in order to maximize its anti-tumor effects. Another area of interest is the investigation of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol's potential as an anti-viral agent. Studies are needed to determine the mechanisms by which 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol inhibits viral replication and to identify the viruses that are most susceptible to 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol. Additionally, further studies are needed to investigate the potential of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol as an anti-inflammatory agent.
Métodos De Síntesis
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol can be synthesized through a multi-step process starting from thymidine. The first step involves the removal of the 5'-hydroxyl group of thymidine, followed by the protection of the 3'-hydroxyl group. The resulting compound is then subjected to an anhydro-elimination reaction, resulting in the formation of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol.
Aplicaciones Científicas De Investigación
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has been studied extensively for its anti-tumor properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Propiedades
Número CAS |
140623-93-4 |
|---|---|
Nombre del producto |
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol |
Fórmula molecular |
C10H14N2O5 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-9(5)15)6-4-17-7(3-13)8(6)14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,8+/m1/s1 |
Clave InChI |
PVDLLCLDSAFEFJ-PRJMDXOYSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@@H]([C@H]2O)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2COC(C2O)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2COC(C2O)CO |
Sinónimos |
1,4-ANHYDRO-2-DEOXY-2-(THYMIN-1-YL)-D-ARABINITOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
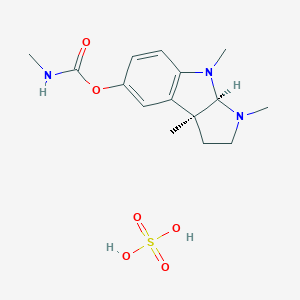
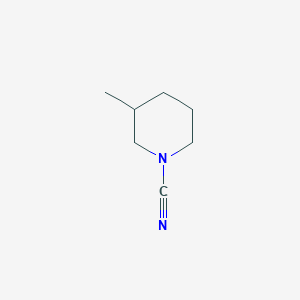
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
